molecular formula C13H12ClNO B2365347 2-[(3-Chlorophenyl)methoxy]aniline CAS No. 1019111-09-1

2-[(3-Chlorophenyl)methoxy]aniline

Cat. No.: B2365347
CAS No.: 1019111-09-1
M. Wt: 233.7
InChI Key: YWWWODHBYGJPAW-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methoxy]aniline is an organic compound that features a methoxy group attached to an aniline ring, with a chlorophenyl substituent

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWODHBYGJPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methoxy]aniline can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.

Scientific Research Applications

2-[(3-Chlorophenyl)methoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 2-[(3-Chlorophenyl)methoxy]aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methoxy]aniline
  • 2-[(3-Bromophenyl)methoxy]aniline
  • 2-[(3-Methylphenyl)methoxy]aniline

Uniqueness

2-[(3-Chlorophenyl)methoxy]aniline is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions compared to similar compounds. This positioning can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Biological Activity

2-[(3-Chlorophenyl)methoxy]aniline, also known as 3-chloro-4-methoxyaniline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula : C8_{8}H9_{9}ClN\O
  • IUPAC Name : this compound
  • Molecular Weight : 171.62 g/mol

The compound can be synthesized through various methods, typically involving the chlorination of aniline derivatives followed by methoxy group introduction. The synthetic routes often utilize reagents such as sodium methoxide and chlorobenzene under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that related aniline derivatives possess significant antimicrobial properties against various pathogens, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines, which could be a potential mechanism for this compound.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several aniline derivatives for their antimicrobial properties. The results indicated that compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, 3-chloro derivatives exhibited higher potency compared to their non-chlorinated counterparts .

CompoundActivity (MIC µg/mL)Target Bacteria
This compound12.5E. coli
3-Chloroaniline25S. aureus

Case Study 2: Anti-inflammatory Properties

In a study assessing the anti-inflammatory effects of various anilines, it was found that compounds with methoxy groups significantly inhibited TNF-alpha production in macrophages. The structure-activity relationship (SAR) indicated that the presence of both chloro and methoxy groups was crucial for optimal activity .

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